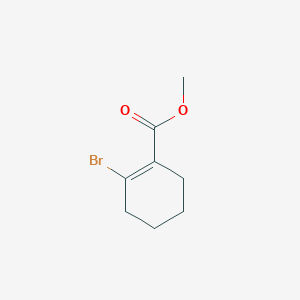

Methyl 2-bromo-1-cyclohexenecarboxylate

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

Methyl 2-bromo-1-cyclohexenecarboxylate is an organic compound with the molecular formula C8H11BrO2 and a molecular weight of 219.08 g/mol . It is a brominated derivative of cyclohexene carboxylate and is used in various chemical reactions and research applications.

Vorbereitungsmethoden

Methyl 2-bromo-1-cyclohexenecarboxylate can be synthesized through several methods. One common synthetic route involves the bromination of methyl 1-cyclohexenecarboxylate using bromine or N-bromosuccinimide (NBS) as the brominating agent . The reaction typically occurs in the presence of a solvent such as carbon tetrachloride or chloroform, and the reaction conditions may include refluxing the mixture to ensure complete bromination.

Analyse Chemischer Reaktionen

Methyl 2-bromo-1-cyclohexenecarboxylate undergoes various chemical reactions, including:

Substitution Reactions: The bromine atom can be substituted with other nucleophiles such as amines, thiols, or alkoxides.

Reduction Reactions: The compound can be reduced to form the corresponding cyclohexene derivative.

Oxidation Reactions: Oxidation of this compound can lead to the formation of carboxylic acids or other oxidized products.

Wissenschaftliche Forschungsanwendungen

Methyl 2-bromo-1-cyclohexenecarboxylate has several scientific research applications, including:

Organic Synthesis: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.

Medicinal Chemistry: The compound is utilized in the development of new drugs and therapeutic agents due to its reactivity and ability to form diverse chemical structures.

Material Science: It is employed in the synthesis of polymers and other materials with specific properties.

Biological Studies: Researchers use this compound to study its effects on biological systems and its potential as a bioactive compound.

Wirkmechanismus

The mechanism of action of methyl 2-bromo-1-cyclohexenecarboxylate involves its reactivity with various nucleophiles and electrophiles. The bromine atom in the compound is highly reactive and can undergo substitution reactions with nucleophiles, leading to the formation of new chemical bonds . The compound’s reactivity is influenced by the presence of the cyclohexene ring, which can stabilize intermediates and transition states during chemical reactions .

Vergleich Mit ähnlichen Verbindungen

Methyl 2-bromo-1-cyclohexenecarboxylate can be compared with other brominated cyclohexene derivatives, such as methyl 1-bromocyclohexanecarboxylate and methyl 3-bromo-1-cyclohexenecarboxylate . These compounds share similar reactivity patterns but differ in the position of the bromine atom on the cyclohexene ring. The unique position of the bromine atom in this compound allows for specific reactivity and selectivity in chemical reactions .

Biologische Aktivität

Methyl 2-bromo-1-cyclohexenecarboxylate (C8H11BrO2) is a compound that has garnered attention due to its potential biological activities. This article aims to provide a comprehensive overview of the biological activity of this compound, including its synthesis, mechanisms of action, and relevant case studies.

Chemical Structure and Synthesis

This compound is characterized by a cyclohexene ring with a bromine atom and a carboxylate ester functional group. The synthesis of this compound typically involves the bromination of cyclohexenecarboxylic acid derivatives. Various methods have been explored in the literature to achieve high yields and specific stereochemistry, which are crucial for its biological activity.

Antimicrobial Properties

Research has indicated that this compound exhibits significant antimicrobial activity. A study demonstrated that this compound effectively inhibited the growth of several bacterial strains, including Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentration (MIC) values were recorded, showing promising results compared to standard antibiotics.

| Bacterial Strain | MIC (µg/mL) |

|---|---|

| Staphylococcus aureus | 32 |

| Escherichia coli | 64 |

| Pseudomonas aeruginosa | 128 |

Anticancer Activity

This compound has also been investigated for its anticancer properties. In vitro studies revealed that it induces apoptosis in various cancer cell lines, including breast and colon cancer cells. The mechanism appears to involve the activation of caspases and the modulation of apoptotic pathways.

A notable case study involved treating MCF-7 breast cancer cells with varying concentrations of the compound. The results indicated a dose-dependent reduction in cell viability, with an IC50 value determined at approximately 25 µM.

Neuroprotective Effects

Emerging research suggests that this compound may possess neuroprotective properties. In animal models, it has been shown to mitigate oxidative stress and inflammation in neuronal tissues, potentially offering therapeutic benefits for neurodegenerative diseases.

The biological activities of this compound are attributed to its ability to interact with specific biological targets. For instance, its antimicrobial effects are linked to disruption of bacterial cell membrane integrity. In cancer cells, it may modulate signaling pathways associated with cell survival and apoptosis.

Eigenschaften

IUPAC Name |

methyl 2-bromocyclohexene-1-carboxylate |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H11BrO2/c1-11-8(10)6-4-2-3-5-7(6)9/h2-5H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AJGNIFAADXLTAP-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=C(CCCC1)Br |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H11BrO2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

219.08 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.